molecular formula C29H23NO3S B8780499 5-(4-Hydroxybenzyl)-3-triphenylmethylthiazolidine-2,4-dione

5-(4-Hydroxybenzyl)-3-triphenylmethylthiazolidine-2,4-dione

Cat. No. B8780499
M. Wt: 465.6 g/mol
InChI Key: GNWRWOJMBZGNPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Hydroxybenzyl)-3-triphenylmethylthiazolidine-2,4-dione is a useful research compound. Its molecular formula is C29H23NO3S and its molecular weight is 465.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Hydroxybenzyl)-3-triphenylmethylthiazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Hydroxybenzyl)-3-triphenylmethylthiazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C29H23NO3S

Molecular Weight

465.6 g/mol

IUPAC Name

5-[(4-hydroxyphenyl)methyl]-3-trityl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C29H23NO3S/c31-25-18-16-21(17-19-25)20-26-27(32)30(28(33)34-26)29(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19,26,31H,20H2

InChI Key

GNWRWOJMBZGNPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=O)C(SC4=O)CC5=CC=C(C=C5)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2.99 g of a 28% w/v methanolic solution of sodium methoxide in 10 ml of methanol was added dropwise, whilst ice-cooling, to a solution of 7.86 g of 5-(4-acetoxybenzyl)-3-triphenylmethyl-thiazolidine-2,4-dione [prepared as described in step (c) above] in 70 ml of toluene, and the resulting mixture Was stirred at room temperature for 1 hour, after which it was allowed to stand overnight at the same temperature. The pH of the reaction mixture was then adjusted to a value of 4 by the addition of 1N aqueous hydrochloric acid, and the mixture was extracted with ethyl acetate. The extract was washed with water and dried over anhydrous sodium sulfate. The solvent was then removed by distillation under reduced pressure, and the crystals which appeared in the residue were collected, washed with hexane and dried, to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
5-(4-acetoxybenzyl)-3-triphenylmethyl-thiazolidine-2,4-dione
Quantity
7.86 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2.99 g of a 28% w/v methanolic solution of sodiumamethoxide in 10 ml of methanol was added dropwise, whilst ice-cooling, to a solution of 7.86 g of 5-(4-acetoxybenzyl)-3-triphenylmethyl-thiazolidine-2,4-dione [prepared as described in step (c) above] in 70 ml of toluene, and the resulting mixture was stirred at room temperature for 1 hour, after which it was allowed to stand overnight at the same temperature. The pH of the reaction mixture was then adjusted to a value of 4 by the addition of 1N aqueous hydrochloric acid, and the mixture was extracted with ethyl acetate. The extract was washed with water and dried over anhydrous sodium sulfate. The solvent was then removed by distillation under reduced pressure, and the crystals which appeared in the residue were collected, washed with hexane and dried, to give 6.0 g of the title compound.
Name
5-(4-acetoxybenzyl)-3-triphenylmethyl-thiazolidine-2,4-dione
Quantity
7.86 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

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